molecular formula C11H14O2S B221138 But-1-enyl-p-tolyl sulphone CAS No. 111895-49-9

But-1-enyl-p-tolyl sulphone

Cat. No. B221138
CAS RN: 111895-49-9
M. Wt: 210.29 g/mol
InChI Key: CGOCKBRDRHIVRU-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-1-enyl-p-tolyl sulphone, also known as BTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTS is a sulfone derivative that contains both a butene and a tolyl group, making it a versatile molecule with unique properties.

Mechanism of Action

But-1-enyl-p-tolyl sulphone is believed to act as an inhibitor of enzymes that play a role in the biosynthesis of cholesterol. It is thought to work by binding to the active site of these enzymes, thereby preventing them from catalyzing the reaction.
Biochemical and Physiological Effects:
But-1-enyl-p-tolyl sulphone has been shown to have a variety of biochemical and physiological effects. It has been found to lower cholesterol levels in animal models, and it has also been shown to have anti-inflammatory properties. Additionally, But-1-enyl-p-tolyl sulphone has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of But-1-enyl-p-tolyl sulphone is its excellent solubility in various organic solvents, making it an ideal candidate for use in organic reactions. However, one limitation of But-1-enyl-p-tolyl sulphone is its high cost, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research on But-1-enyl-p-tolyl sulphone. One area of interest is the development of new pharmaceutical compounds based on the unique chemical structure of But-1-enyl-p-tolyl sulphone. Additionally, research could focus on the use of But-1-enyl-p-tolyl sulphone as a catalyst in organic reactions, as well as its potential applications in material science. Further studies could also investigate the potential use of But-1-enyl-p-tolyl sulphone in the treatment of neurodegenerative diseases.

Synthesis Methods

But-1-enyl-p-tolyl sulphone can be synthesized through a variety of methods, including the reaction of toluene with butadiene in the presence of a catalyst. This method yields a high yield of But-1-enyl-p-tolyl sulphone with good purity.

Scientific Research Applications

But-1-enyl-p-tolyl sulphone has been studied extensively for its potential applications in various fields, including material science, organic synthesis, and pharmaceuticals. It has been found to have excellent solubility in various organic solvents, making it an ideal candidate for use in organic reactions. But-1-enyl-p-tolyl sulphone has also been used as a building block for the synthesis of various pharmaceutical compounds due to its unique chemical structure.

properties

CAS RN

111895-49-9

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-[(E)-but-1-enyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C11H14O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h4-9H,3H2,1-2H3/b9-4+

InChI Key

CGOCKBRDRHIVRU-RUDMXATFSA-N

Isomeric SMILES

CC/C=C/S(=O)(=O)C1=CC=C(C=C1)C

SMILES

CCC=CS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCC=CS(=O)(=O)C1=CC=C(C=C1)C

synonyms

1-[(E)-but-1-enyl]sulfonyl-4-methyl-benzene

Origin of Product

United States

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